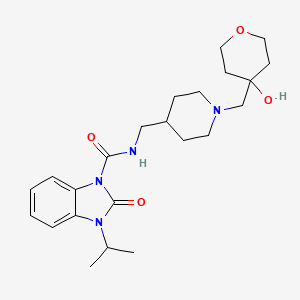
1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of various functional groups through nucleophilic substitution, oxidation, and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
科学的研究の応用
1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. By binding to these targets, the compound can modulate biological pathways and exert its effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain.
類似化合物との比較
1H-Benzimidazole-1-carboxamide: A simpler analog with similar core structure but lacking additional functional groups.
2,3-Dihydro-1H-benzimidazole: Another analog with a reduced benzimidazole ring.
N-Substituted Benzimidazoles: Compounds with various substituents on the nitrogen atom of the benzimidazole ring.
Uniqueness: 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
847605-11-2 |
|---|---|
分子式 |
C23H34N4O4 |
分子量 |
430.5 g/mol |
IUPAC名 |
N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C23H34N4O4/c1-17(2)26-19-5-3-4-6-20(19)27(22(26)29)21(28)24-15-18-7-11-25(12-8-18)16-23(30)9-13-31-14-10-23/h3-6,17-18,30H,7-16H2,1-2H3,(H,24,28) |
InChIキー |
OMZWFGGPQLRSMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



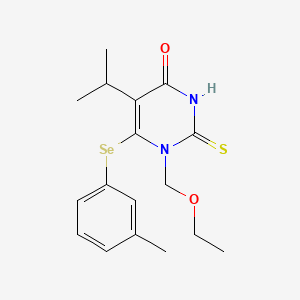


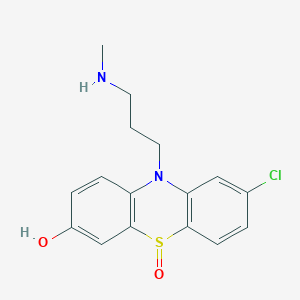
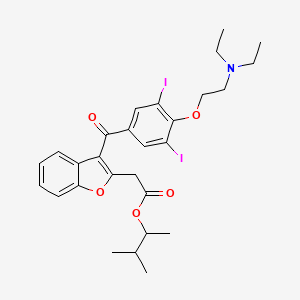

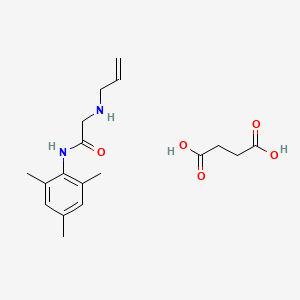
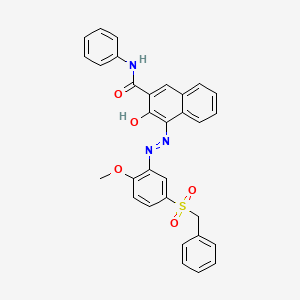
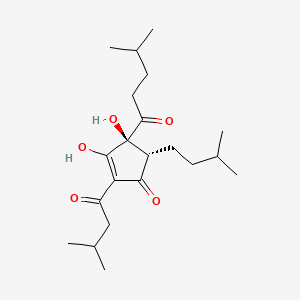

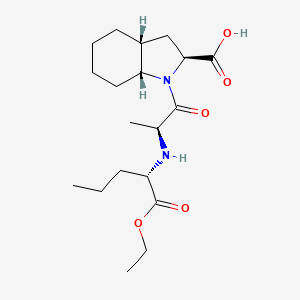
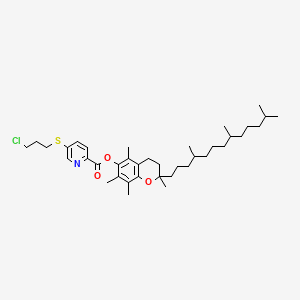
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
